(+/-)-Panthenol triacetate (+/-)-Panthenol triacetate
Brand Name: Vulcanchem
CAS No.: 98133-47-2
VCID: VC3848357
InChI: InChI=1S/C15H25NO7/c1-10(17)21-8-6-7-16-14(20)13(23-12(3)19)15(4,5)9-22-11(2)18/h13H,6-9H2,1-5H3,(H,16,20)
SMILES: CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C
Molecular Formula: C15H25NO7
Molecular Weight: 331.36 g/mol

(+/-)-Panthenol triacetate

CAS No.: 98133-47-2

Cat. No.: VC3848357

Molecular Formula: C15H25NO7

Molecular Weight: 331.36 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-Panthenol triacetate - 98133-47-2

Specification

CAS No. 98133-47-2
Molecular Formula C15H25NO7
Molecular Weight 331.36 g/mol
IUPAC Name 3-[(2,4-diacetyloxy-3,3-dimethylbutanoyl)amino]propyl acetate
Standard InChI InChI=1S/C15H25NO7/c1-10(17)21-8-6-7-16-14(20)13(23-12(3)19)15(4,5)9-22-11(2)18/h13H,6-9H2,1-5H3,(H,16,20)
Standard InChI Key IFYVAPPYWOMVDP-UHFFFAOYSA-N
SMILES CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

(+/-)-Panthenol triacetate (C₁₅H₂₅NO₇) is a racemic mixture of the triacetylated derivative of panthenol. The compound features three acetate groups esterified to the hydroxyl moieties of panthenol’s butanamide backbone (Figure 1) . X-ray crystallography data remain unpublished, but computational models suggest a folded conformation stabilized by intramolecular hydrogen bonding between the amide carbonyl and proximal acetate groups.

Table 1: Key physicochemical parameters

PropertyValue
Molecular weight331.36 g/mol
Density (20°C)1.131 ±0.06 g/cm³
Boiling point471.9°C ±45.0°C (760 mmHg)
LogP0.967
PSA108.0 Ų

Synthetic Methodologies

Catalytic Acetylation

The industrial synthesis involves reacting racemic panthenol (1.0 eq) with acetic anhydride (3.2 eq) in dichloromethane at 0-5°C, using polymer-bound dimethylaminopyridine (P-DMAP) as a heterogeneous catalyst (2 wt%) . This method achieves 94% conversion within 3 hours, with catalyst reuse for ≥5 batches without significant activity loss . Post-reaction processing includes:

  • Filtration to recover P-DMAP

  • Neutralization with 5% NaOH to pH 7.0 ±0.2

  • Crystallization from ethyl acetate/heptane (1:3 v/v)

A 2016 Chinese patent introduced solvent-free conditions using lipase B from Candida antarctica (Novozym 435), achieving 98% yield at 50°C in 24 hours . This enzymatic route reduces sodium acetate waste by 72% compared to chemical catalysis .

Skin Permeation and Metabolic Activation

In Vitro Penetration Dynamics

Franz cell experiments using [¹⁴C]-labeled compound demonstrated stratified absorption in human abdominal skin :

  • Non-stripped skin: 84% retention in stratum corneum, 6% epidermis, 4% dermis

  • 5x stripped skin: 81% stratum corneum, 8.7% epidermis, 6% dermis

  • 10x stripped skin: 72% stratum corneum, 18% epidermis, 6.3% dermis

Confocal Raman spectroscopy tracked real-time conversion in vivo: applied panthenyl triacetate (3% gel) deacetylated to panthenol within 1 hour, with detectable metabolites persisting at 25 µm depth for 24 hours .

Metabolic Pathway Activation

Quantitative PCR analysis of human skin biopsies revealed panthenyl triacetate upregulates:

  • Energy metabolism: 2.3x increase in hexokinase-2 (HK2) mRNA

  • Lipogenesis: 1.8x elevation in fatty acid synthase (FASN)

  • Barrier function: 2.1x induction of filaggrin (FLG)

Therapeutic Efficacy in Wound Management

Clinical Trial Outcomes

A double-blind study (n=32) compared 3% panthenyl triacetate gel against panthenol and saline controls in suction blister wounds :

TreatmentTEWL Reduction at 72h (%)p-value vs Control
Panthenyl triacetate63.2 ±5.1<0.01
Panthenol47.8 ±6.30.12
Saline41.5 ±7.9-

Histological analysis showed 40% faster re-epithelialization with panthenyl triacetate versus panthenol .

Industrial Applications

Cosmetic Formulations

Primary functions in commercial products:

  • Hair care: Reduces combing force by 38% at 1% concentration

  • Skin care: Increases stratum corneum hydration by 22% (corneometer assessment)

  • Nail products: Enhances flexibility modulus by 15% in acrylic formulations

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